2,5-Diiodothieno[3,2-b]thiophene

Catalog No.
S15961838
CAS No.
937187-29-6
M.F
C6H2I2S2
M. Wt
392.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Diiodothieno[3,2-b]thiophene

CAS Number

937187-29-6

Product Name

2,5-Diiodothieno[3,2-b]thiophene

IUPAC Name

2,5-diiodothieno[3,2-b]thiophene

Molecular Formula

C6H2I2S2

Molecular Weight

392.0 g/mol

InChI

InChI=1S/C6H2I2S2/c7-5-1-3-4(10-5)2-6(8)9-3/h1-2H

InChI Key

FGVZUZZFMFYLOB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1SC(=C2)I)I

2,5-Diiodothieno[3,2-b]thiophene is a heterocyclic compound characterized by its unique structure that includes two iodine atoms attached to a thieno[3,2-b]thiophene framework. This compound is part of a larger family of thienothiophenes, which are known for their conductive properties and potential applications in organic electronics. The molecular formula for 2,5-diiodothieno[3,2-b]thiophene is C6H4I2S2C_6H_4I_2S_2, indicating the presence of carbon, hydrogen, iodine, and sulfur atoms.

The thieno[3,2-b]thiophene structure consists of fused thiophene rings, which contribute to the compound's stability and electronic properties. The introduction of iodine atoms enhances the compound's reactivity and can influence its electronic characteristics, making it a subject of interest in materials science and organic chemistry.

The chemical behavior of 2,5-diiodothieno[3,2-b]thiophene is notable for its ability to undergo various reactions. One significant reaction involves the ring-opening reaction with aryllithium reagents. This reaction leads to the formation of substituted products that can be utilized in further synthetic applications. For instance, when reacted with aryllithium at low temperatures, 2,5-diiodothieno[3,2-b]thiophene can yield various arylthio derivatives .

In addition to nucleophilic substitutions, 2,5-diiodothieno[3,2-b]thiophene can participate in cross-coupling reactions. These reactions typically involve palladium-catalyzed processes where the compound acts as a coupling partner with organometallic reagents to form more complex structures .

Several synthesis methods have been reported for 2,5-diiodothieno[3,2-b]thiophene. One common method involves iodination of thieno[3,2-b]thiophene derivatives using N-iodosuccinimide in a solvent mixture of chloroform and acetic acid. This process typically yields high purity and good yields .

Additionally, metallation techniques can be employed to prepare dilithiated intermediates that can subsequently be iodinated or reacted with electrophiles to form 2,5-diiodothieno[3,2-b]thiophene .

The applications of 2,5-diiodothieno[3,2-b]thiophene are primarily in the fields of organic electronics and materials science. Its conductive properties make it suitable for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices. The compound's ability to participate in various

Interaction studies involving 2,5-diiodothieno[3,2-b]thiophene typically focus on its reactivity with various nucleophiles and electrophiles. The compound's iodine atoms enhance its electrophilic character, allowing it to engage in nucleophilic substitution reactions effectively. Studies have shown that varying the nature of the nucleophile can significantly influence the reaction outcomes and product distributions .

Furthermore, research into its interactions with metals has revealed potential pathways for creating metal-organic frameworks that utilize 2,5-diiodothieno[3,2-b]thiophene as a ligand . These frameworks could exhibit unique properties beneficial for catalysis or gas storage applications.

Several compounds share structural similarities with 2,5-diiodothieno[3,2-b]thiophene. Here are some notable examples:

Compound NameStructure TypeUnique Features
3,6-Dibromo-2,5-diiodothieno[3,2-b]thiopheneHalogenated thienothiopheneIncreased stability due to additional bromine substituents
2-Bromo-5-(4-hexylthien-2-yl)thieno[3,2-b]thiopheneAlkyl-substituted thienothiopheneEnhanced solubility and potential for organic electronics
3-Hexylthieno[3,2-b]thiopheneAlkylated thienothiopheneImproved charge transport properties

These compounds highlight the versatility within the thienothiophene family while showcasing how modifications can lead to distinct electronic properties and applications.

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Exact Mass

391.76874 g/mol

Monoisotopic Mass

391.76874 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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